molecular formula C20H38O4 B1529753 16-(Tert-butoxy)-16-oxohexadecanoic acid CAS No. 843666-27-3

16-(Tert-butoxy)-16-oxohexadecanoic acid

Cat. No. B1529753
M. Wt: 342.5 g/mol
InChI Key: HXJICNOLPKEOLU-UHFFFAOYSA-N
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Description

16-(Tert-butoxy)-16-oxohexadecanoic acid is a compound that is structurally similar to 20-(tert-Butoxy)-20-oxoicosanoic acid . It is a white to off-white powder and is used as a medical intermediate . It is also used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The synthesis of compounds similar to 16-(Tert-butoxy)-16-oxohexadecanoic acid involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The molecular structure of 16-(Tert-butoxy)-16-oxohexadecanoic acid is similar to that of 15-amino-16-(tert-butoxy)-16-oxo-4,7,10,13-tetraoxahexadecanoic acid . It contains a total of 55 bonds, including 24 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving compounds like 16-(Tert-butoxy)-16-oxohexadecanoic acid are complex. For instance, the thermal decomposition of di-tert-butyl peroxide (DTBP), a similar compound, obeys n-th-order reaction and the type of Arrhenius equation . The order of reaction is first without any exception . Another reaction involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds .


Physical And Chemical Properties Analysis

16-(Tert-butoxy)-16-oxohexadecanoic acid is a white to off-white powder . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

  • Dipeptide Synthesis

    • Field : Organic Chemistry
    • Application : Tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used in dipeptide synthesis .
    • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared. These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
  • tert-Butylation of Carboxylic Acids and Alcohols

    • Field : Pharmaceutical Sciences
    • Application : A simple and safe tert-butylation reaction was developed. This method is used for the formation of tert-butyl esters, which are widely used as a protecting group for carboxylic acids .
    • Method : Various free amino acids are treated with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This directly affords tert-butyl esters with free amino groups quickly and in good yields .
    • Results : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
  • Peptidomimetic Supramolecular Assemblies
    • Field : Polymer Chemistry
    • Application : Polypeptoids bearing carboxylic acid groups on the N-substituent are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
    • Method : N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully used .
    • Results : The resulting assemblies have stimuli-responsive properties .
  • tert-Butylation of Carboxylic Acids and Alcohols

    • Field : Pharmaceutical Sciences
    • Application : A simple and safe tert-butylation reaction was developed. This method is used for the formation of tert-butyl esters, which are widely used as a protecting group for carboxylic acids .
    • Method : Various free amino acids are treated with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This directly affords tert-butyl esters with free amino groups quickly and in good yields .
    • Results : All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .
  • tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

    • Field : Organic Chemistry
    • Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used in dipeptide synthesis .
    • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared. These protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Safety And Hazards

The safety data sheet for a similar compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation, harm if swallowed, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-20(2,3)24-19(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(21)22/h4-17H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJICNOLPKEOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-(Tert-butoxy)-16-oxohexadecanoic acid

CAS RN

843666-27-3
Record name 16-(tert-butoxy)-16-oxohexadecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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